2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid

描述

Fundamental Structural Framework

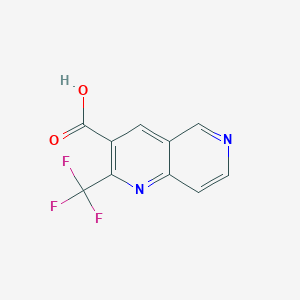

The molecular architecture of 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid is built upon a 1,6-naphthyridine core structure, which consists of two fused six-membered aromatic rings containing nitrogen atoms positioned at the 1 and 6 positions of the bicyclic system. This arrangement creates a planar heterocyclic framework that exhibits aromatic character throughout both rings. The compound's structure can be represented by the simplified molecular input line entry system notation C1=CN=CC2=CC(=C(C(F)(F)F)N=C12)C(=O)O, which clearly delineates the connectivity pattern and functional group positioning.

The trifluoromethyl group occupies the 2-position of the naphthyridine ring system, introducing significant electronic effects due to the highly electronegative fluorine atoms. This substituent creates a strong electron-withdrawing influence that affects the entire aromatic system's electron density distribution. The carboxylic acid group is positioned at the 3-position, adjacent to the trifluoromethyl substituent, creating a region of the molecule with substantial polar character and hydrogen bonding capability.

Isomeric Relationships and Structural Variants

The 1,6-naphthyridine isomer represents one of several possible naphthyridine arrangements, each characterized by different nitrogen atom positions within the bicyclic framework. Comparative analysis reveals distinct structural differences between the 1,6-isomer and other naphthyridine variants such as 1,5-naphthyridine and 1,8-naphthyridine derivatives. The 1,6-arrangement creates a unique electronic environment where the nitrogen atoms are separated by three carbon atoms in the linear sequence, influencing both the compound's reactivity patterns and coordination chemistry potential.

Research has demonstrated that the positioning of nitrogen atoms significantly affects the physical and chemical properties of naphthyridine derivatives. The 1,6-configuration provides a balance between electronic accessibility and steric considerations, making it particularly suitable for various chemical transformations and biological interactions. The specific arrangement also influences the compound's ability to participate in hydrogen bonding networks and coordinate with metal centers, properties that are crucial for its potential applications.

属性

IUPAC Name |

2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2/c11-10(12,13)8-6(9(16)17)3-5-4-14-2-1-7(5)15-8/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCQXBZSADFOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(N=C21)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380552 | |

| Record name | 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240408-97-3 | |

| Record name | 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another approach involves the trifluoromethylation of a naphthyridine precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoroacetate . These reagents introduce the trifluoromethyl group into the molecule under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

化学反应分析

Types of Reactions

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives.

科学研究应用

Synthesis and Properties

The synthesis of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid can be achieved through several methods:

- Suzuki-Miyaura Coupling Reaction : A palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

- Trifluoromethylation : Involves using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate to modify naphthyridine precursors.

The compound features a trifluoromethyl group that enhances its chemical stability and biological activity. Its unique structure allows it to interact effectively with various biological targets.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its fluorinated structure imparts unique properties that can enhance the stability and reactivity of the resulting compounds.

Biology

Recent studies have highlighted its potential as a bioactive compound . Research indicates that derivatives of naphthyridine exhibit antimicrobial and anticancer properties. For instance, a study on its derivatives showed promising results against Leishmania donovani, the causative agent of visceral leishmaniasis, demonstrating a reduction in parasite burden in animal models .

Medicine

The compound is being explored for its potential in drug development . Its ability to modulate biological targets makes it a candidate for developing new therapies for various diseases. The trifluoromethyl group is believed to enhance binding affinity to specific enzymes or receptors, which could lead to improved therapeutic efficacy.

Industry

In industrial applications, this compound is utilized in the formulation of agrochemicals and specialized materials. Its unique properties allow for the development of products with enhanced performance characteristics.

Case Studies

作用机制

The mechanism of action of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by influencing the electronic environment of the molecule . This can lead to the inhibition or activation of biological pathways, depending on the target.

相似化合物的比较

Research Findings and Trends

- Trifluoromethyl Advantage : The -CF₃ group in the target compound enhances thermal stability and resistance to oxidative metabolism, making it favorable in drug design .

- Isomer-Specific Activity : 1,6-naphthyridines show higher affinity for kinase targets compared to 1,8 isomers due to optimal nitrogen spacing for ATP-binding pockets .

生物活性

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups can significantly enhance the pharmacological properties of organic molecules, including their metabolic stability and interaction with biological targets.

The structure of this compound includes a naphthyridine core, which is known for its diverse biological activities. The presence of the trifluoromethyl group contributes to its lipophilicity and influences its interaction with enzymes and receptors.

Antimicrobial Activity

Research has shown that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. A study highlighted that various naphthyridine derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin and norfloxacin in certain cases .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against | Comparison Drug | Relative Efficacy |

|---|---|---|---|

| This compound | Staphylococcus aureus | Ciprofloxacin | Higher |

| This compound | Escherichia coli | Norfloxacin | Comparable |

| 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-naphthyridine derivative | Pseudomonas aeruginosa | Ofloxacin | More Active |

This compound has been noted for its effectiveness against resistant bacterial strains, suggesting a potential role in combating antibiotic resistance .

Antitumor Activity

The compound also exhibits promising antitumor properties. A study investigating structure-activity relationships (SARs) found that naphthyridine derivatives could induce cytotoxic effects on various cancer cell lines. Notably, compounds with modifications at the C-6 position showed enhanced cytotoxicity against murine P388 leukemia cells .

Table 2: Cytotoxicity of Naphthyridine Derivatives

| Compound Modification | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Unsubstituted C-6 | P388 Leukemia | 5.0 |

| Fluoro C-6 | P388 Leukemia | 10.0 |

| Trifluoro C-5 | P388 Leukemia | 50.0 |

These findings indicate that the structural modifications can significantly influence the cytotoxic potential of naphthyridine derivatives.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Metal Ion Sequestration : Similar to other naphthyridine derivatives, it may interact with divalent metal cations, which is crucial for various biological processes .

- Alteration of Membrane Permeability : The lipophilic nature conferred by the trifluoromethyl group may enhance its ability to penetrate bacterial membranes or tumor cells.

Case Studies

Several case studies have documented the efficacy of naphthyridine derivatives in clinical settings:

- Antimicrobial Resistance : A clinical trial demonstrated that a naphthyridine derivative was effective against multi-drug resistant strains of Staphylococcus aureus, providing an alternative treatment option where conventional antibiotics failed.

- Cancer Treatment : In preclinical models, a derivative exhibited significant tumor regression in xenograft models of breast cancer, supporting further development into clinical trials .

常见问题

Q. What are the preferred synthetic routes for 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The compound is commonly synthesized via the Suzuki-Miyaura coupling reaction , a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. This method is favored for its mild conditions and tolerance for functional groups . Optimization of parameters such as catalyst loading (e.g., Pd(PPh₃)₄), solvent (e.g., DMF or THF), and temperature (typically 80–100°C) can improve yields. Alternative routes include hydrolysis of nitrile intermediates (e.g., 2-amino-1,6-naphthyridine-3-carbonitrile) under basic conditions (KOH in EtOH/H₂O) to form carboxamides, though these may require shorter reaction times (e.g., 5 minutes) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR : The trifluoromethyl (-CF₃) group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR due to its strong electron-withdrawing effect. The carboxylic acid proton (-COOH) is typically absent in deuterated solvents (e.g., DMSO-d₆) due to exchange broadening .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak at m/z 242.15 (C₁₀H₅F₃N₂O₂), with fragmentation patterns reflecting the loss of COOH (-46 Da) or CF₃ (-69 Da) .

Q. What are the key physicochemical properties relevant to experimental design?

- Melting Point : 233°C .

- Solubility : Limited solubility in water but improved in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group .

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; store at -20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in substitution reactions?

The -CF₃ group decreases electron density on the naphthyridine ring, directing electrophilic substitution to positions with higher electron availability (e.g., C-5 or C-7). For example, nitration or halogenation reactions require careful control of electrophile strength to avoid over-substitution . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity.

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-Response Analysis : Use IC₅₀/EC₅₀ assays to differentiate between therapeutic and cytotoxic concentrations.

- Target Validation : Employ molecular docking or SPR (surface plasmon resonance) to confirm binding affinity to specific enzymes (e.g., bacterial topoisomerases) versus off-target human kinases .

- Metabolite Profiling : LC-MS/MS can identify degradation products that may contribute to cytotoxicity .

Q. How can SAR (Structure-Activity Relationship) studies optimize this compound for drug discovery?

- Modification Sites :

- Carboxylic Acid Group : Esterification (e.g., methyl ester) improves cell permeability but may reduce target binding.

- Naphthyridine Core : Substituents at C-4 (e.g., methyl or cyano groups) enhance metabolic stability .

- Biological Assays : Compare analogs in enzyme inhibition (e.g., MIC for antimicrobial activity) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Q. What analytical methods address challenges in purifying reaction mixtures containing this compound?

- HPLC : Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate polar byproducts. Retention time data from patents (e.g., 1.23 minutes under specific conditions) can guide method development .

- Recrystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) based on solubility differences between the product and impurities .

Q. How does the compound behave under catalytic hydrogenation conditions?

Hydrogenation of the naphthyridine ring (e.g., using Pd/C or Raney Ni) may yield tetrahydronaphthyridine derivatives. Monitor reaction progress via TLC or in situ FTIR to avoid over-reduction, which could destabilize the carboxylic acid group .

Methodological Tables

Q. Table 1. Key Synthetic Routes Comparison

| Method | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–75% | High functional group tolerance |

| Nitrile Hydrolysis | KOH, H₂O/EtOH, reflux, 5 min | 79% | Rapid reaction time |

| Thiolysis | H₂S, NEt₃, pyridine, 20°C, 2 h | 97% | Selective for thioamide formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。